molecular formula C10H9NOS2 B1266792 1-(Benzthiazol-2-ylthio)-propan-2-one CAS No. 23385-34-4

1-(Benzthiazol-2-ylthio)-propan-2-one

Cat. No. B1266792
CAS RN: 23385-34-4
M. Wt: 223.3 g/mol
InChI Key: YKOPAUBBWPNUKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one typically involves Knoevenagel condensation reactions. For instance, Knoevenagel condensation of 2-(benzothiazol-2-ylthio) acetonitrile with furan-2-carbaldehyde or thiophene-2-carbaldehydes leads to exclusive formation of E-isomers, demonstrating the versatility of this compound in organic synthesis (Al-Omran, Mohareb, & El-Khair, 2011).

Molecular Structure Analysis

The molecular structure of derivatives of 1-(Benzthiazol-2-ylthio)-propan-2-one has been elucidated using various spectroscopic methods, including 1H-NMR, 13C-NMR, COSY, HSQC, HMBC, NOE, MS, and X-ray crystallographic investigations. These studies help in understanding the conformational preferences and electronic characteristics of the molecule, facilitating the design of compounds with desired properties (Al-Omran, Mohareb, & El-Khair, 2011).

Scientific Research Applications

Synthesis and Antimicrobial Activities

A novel series of (Z)-1-(arylhydrazono)-1-(benzothiazol-2′-ylthio)propan-2-ones were prepared, serving as building blocks in the synthesis of novel derivatives of Pyridazin-6(1H)-ones, pyridazin-6(1H)-imines, and phthalazine. These compounds, incorporating a benzothiazole residue, displayed high to moderate antimicrobial and antifungal activity (Al-Omran & El-Khair, 2011).

Gas-Phase Thermolysis

1-(Benzthiazol-2-yl)propan-2-one was subjected to gas-phase thermolysis, revealing insights into the kinetics and mechanism of this process. The study provided valuable data on the Arrhenius pre-exponential factor and activation energy, contributing to a better understanding of the chemical behavior of such compounds in gas-phase reactions (Dib et al., 2004).

Synthesis of Benzylthiazoloindoles

2-(Prop-2-ynylthio)-1H-indoles were utilized for the synthesis of 3-benzylthiazolo[3,2-a]indoles, demonstrating an innovative approach in creating structurally diverse molecules. This synthesis involved Sonogashira acetylide-coupling followed by triethylamine-induced regioselective cyclization (Majumdar & Nath, 2011).

properties

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-7(12)6-13-10-11-8-4-2-3-5-9(8)14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOPAUBBWPNUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291227
Record name 1-(Benzthiazol-2-ylthio)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzthiazol-2-ylthio)-propan-2-one

CAS RN

23385-34-4
Record name NSC74267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Benzthiazol-2-ylthio)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DC Stuckey, S Oh - Bioresource technology, 2018 - Elsevier
This study investigated the effects and fate of CIP on anaerobic sludge over a wide range of concentrations (0.05–50 mg/L), and 0.5–50 mg/L significantly inhibited organic removal and …
Number of citations: 79 www.sciencedirect.com

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